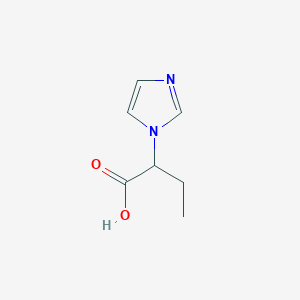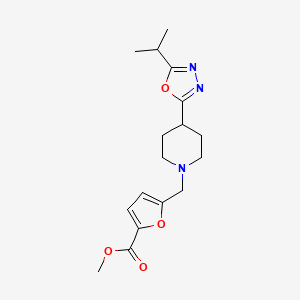
Methyl 5-((4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Methyl 5-((4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methyl)furan-2-carboxylate is a complex organic molecule that appears to be related to the field of energetic materials and synthetic organic chemistry. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insight into the potential synthesis and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves high-temperature reactions and the formation of oxadiazole rings, which are a common feature in energetic materials. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan was achieved by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at 180 °C . This suggests that the synthesis of the compound may also involve high-temperature conditions to facilitate the formation of the oxadiazole ring.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by techniques such as multinuclear NMR spectroscopy, IR, and single crystal X-ray diffraction . These techniques are crucial for determining the precise structure of complex organic molecules, including the arrangement of atoms and the confirmation of the presence of specific functional groups such as oxadiazole rings.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound . However, the synthesis of related compounds and their characterization suggests that the compound may exhibit reactivity typical of furan derivatives and oxadiazole-containing compounds. For example, the dehydration of a hydroxy isopropyl derivative to form a furan compound was described in the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan . This indicates that dehydration reactions may be relevant to the synthesis or reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as thermal stability, were assessed using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC). The reported compounds demonstrated moderate thermal stabilities, with decomposition temperatures ranging from 159 to 246 °C . Additionally, the compounds were found to be insensitive to impact and friction, which is a desirable property for energetic materials. These findings suggest that the compound may also possess moderate thermal stability and insensitivity to mechanical stimuli, although specific studies on this compound would be required to confirm these properties.
Wissenschaftliche Forschungsanwendungen
Analytical and Spectral Study of Furan Ring Containing Organic Ligands
Research by Patel (2020) focused on the synthesis and characterization of furan ring-containing organic ligands, highlighting their antimicrobial activity. The study synthesized complexes with transition metals like Cu^2+, Co^2+, Ni^2+, Mn^2+, and Zn^2+, demonstrating varied antimicrobial effectiveness against human pathogens. This work underscores the compound's potential in developing new antimicrobial agents Patel, 2020.
Design, Synthesis, and Antimicrobial Activities of Azole Derivatives
Başoğlu et al. (2013) explored the synthesis of azole derivatives from furan-2-carbohydrazide, including the production of triazole compounds through Mannich base reactions. These compounds were screened for antimicrobial activities, showing effectiveness against various microorganisms. The study emphasizes the role of furan derivatives in developing potential antimicrobial drugs Başoğlu et al., 2013.
Compounds Based on 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan as Insensitive Energetic Materials
Yu et al. (2017) investigated the synthesis of energetic materials based on the oxadiazole ring, highlighting their moderate thermal stability and insensitivity to impact and friction. This research provides insights into the application of such compounds in developing safer energetic materials Yu et al., 2017.
PET Imaging of Microglia by Targeting Macrophage Colony-Stimulating Factor 1 Receptor (CSF1R)
A study by Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker. This compound facilitates noninvasive imaging of neuroinflammation, contributing to the understanding and treatment of neuropsychiatric disorders. This application demonstrates the compound's potential in neuroscience research Horti et al., 2019.
Synthesis and In Vivo Anticancer and Antiangiogenic Effects
Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives displaying significant anticancer and antiangiogenic effects in mouse tumor models. This research highlights the compound's utility in cancer therapy, especially in inhibiting tumor growth and angiogenesis Chandrappa et al., 2010.
Eigenschaften
IUPAC Name |
methyl 5-[[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-11(2)15-18-19-16(24-15)12-6-8-20(9-7-12)10-13-4-5-14(23-13)17(21)22-3/h4-5,11-12H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUBJPAGICVONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)CC3=CC=C(O3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2564857.png)

![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)
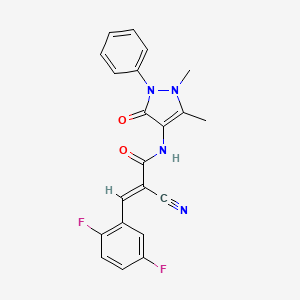

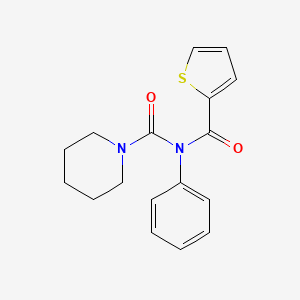
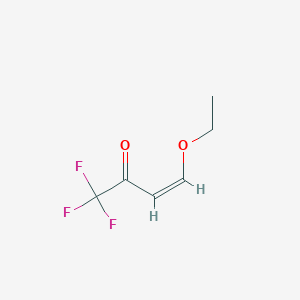
![1-[2-(4-methoxyphenyl)cyclopropyl]-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime](/img/structure/B2564873.png)
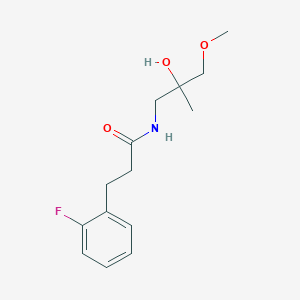
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2564876.png)

![N~1~-(5-fluoro-2-methylphenyl)-2-{[6-isopropyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2564878.png)
